molecular formula C4H5NO3 B043134 Methyl 2-isocyanatoacetate CAS No. 30988-17-1

Methyl 2-isocyanatoacetate

Cat. No.: B043134
CAS No.: 30988-17-1
M. Wt: 115.09 g/mol
InChI Key: ZGONRPXUNVTWTA-UHFFFAOYSA-N
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Description

Methyl 2-isocyanatoacetate is an organic compound with the molecular formula C4H5NO3. It is known for its role in various chemical reactions and its applications in scientific research and industry. This compound is characterized by the presence of both an isocyanate group and an ester group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Methyl 2-isocyanatoacetate is a chemical compound with the molecular formula C4H5NO3 It is known to be used in the synthesis of caplain inhibitors, which are urea-based . Caplain inhibitors target the caplain family of cysteine proteases, which play a role in various cellular processes such as apoptosis and inflammation .

Mode of Action

It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This reactivity may contribute to the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is used in the synthesis of caplain inhibitors , which are known to affect the biochemical pathways involving the caplain family of cysteine proteases .

Pharmacokinetics

It is known that isocyanates, in general, can be absorbed through the skin and respiratory tract . They can also undergo hydrolysis in the body to form amines . These properties may impact the bioavailability of this compound.

Result of Action

It is known to be used in the synthesis of caplain inhibitors , which can inhibit the activity of the caplain family of cysteine proteases . This can result in various effects, such as the modulation of apoptosis and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, isocyanates are known to be sensitive to moisture and can react with water to form amines . Therefore, the presence of moisture can affect the stability and reactivity of this compound. Additionally, factors such as temperature and pH can also influence the compound’s action and stability .

Chemical Reactions Analysis

Methyl 2-isocyanatoacetate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products. Common reagents include amines and alcohols.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamates or urethanes.

    Polymerization: It can be used in the synthesis of polyurethanes by reacting with polyols.

Scientific Research Applications

Methyl 2-isocyanatoacetate has a wide range of applications in scientific research:

Properties

IUPAC Name

methyl 2-isocyanatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-8-4(7)2-5-3-6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGONRPXUNVTWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377742
Record name Methyl 2-isocyanatoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30988-17-1
Record name Methyl 2-isocyanatoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-isocyanatoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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